molecular formula C17H10ClNO4 B5723851 1-chloro-2-naphthyl 2-nitrobenzoate

1-chloro-2-naphthyl 2-nitrobenzoate

Cat. No.: B5723851
M. Wt: 327.7 g/mol
InChI Key: JQZSFIIKUOXHGC-UHFFFAOYSA-N
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Description

1-Chloro-2-naphthyl 2-nitrobenzoate is a synthetic aromatic ester characterized by a naphthyl backbone substituted with a chlorine atom at position 1 and an ester linkage to 2-nitrobenzoic acid.

Properties

IUPAC Name

(1-chloronaphthalen-2-yl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-16-12-6-2-1-5-11(12)9-10-15(16)23-17(20)13-7-3-4-8-14(13)19(21)22/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZSFIIKUOXHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-naphthyl 2-nitrobenzoate typically involves the esterification of 1-chloro-2-naphthol with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-chloro-2-naphthyl 2-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic system.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include derivatives where the chloro group is replaced by the nucleophile.

    Reduction: The major product is 1-chloro-2-naphthyl 2-aminobenzoate.

    Oxidation: Products depend on the extent of oxidation but can include quinones or other oxidized aromatic compounds.

Scientific Research Applications

1-chloro-2-naphthyl 2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-2-naphthyl 2-nitrobenzoate depends on its specific application. For instance, in biological systems, it may interact with enzymes or proteins through its functional groups, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Esters

The electronic and steric properties of substituents on benzoate esters significantly alter their reactivity. Key comparisons include:

Compound Substituent(s) Electronic Effect Key Reactivity/Applications
Methyl 2-nitrobenzoate -NO₂ at C2 (benzoate) Strong electron-withdrawing Model for electrophilic substitution studies
Methyl 2-chlorobenzoate -Cl at C2 (benzoate) Moderate electron-withdrawing Hydrolysis resistance due to Cl
1-Chloro-2-naphthyl 2-nitrobenzoate -Cl at C1 (naphthyl), -NO₂ at C2 (benzoate) Combined steric and electronic effects Potential pesticidal activity (inference from lactofen analogs)
Benzyl benzoate No electron-modifying groups Neutral Solubility enhancer in formulations

The nitro group in this compound enhances electrophilic substitution resistance compared to methyl 2-chlorobenzoate, while the bulky naphthyl group may reduce hydrolysis rates relative to simpler esters like benzyl benzoate .

Comparison with Chlorinated Naphthyl Esters

Chlorinated naphthyl esters often exhibit enhanced stability and pesticidal activity. For example:

  • Methyl2-[(1-chloro-2-naphthyl)oxy]propionate (): Shares the 1-chloro-2-naphthyl moiety but lacks the nitro group. Its lower electron-withdrawing character may result in faster environmental degradation compared to the nitro-substituted analog .
  • 2-(2-Naphthyl)-2-oxoethyl 2-benzoylbenzoate (): Features a naphthyl group but substitutes nitro with benzoyl.

Pesticidal Derivatives

Nitrobenzoate esters with chloroaromatic groups are common in agrochemicals. For example:

  • Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate): Contains a nitrobenzoate core similar to the target compound but includes ethoxy and trifluoromethyl groups. The trifluoromethyl group enhances pesticidal activity via increased membrane permeability, a feature absent in this compound .

Research Findings and Data

Spectral and Physical Properties

While direct spectral data for this compound are unavailable, inferences can be made:

  • IR Spectroscopy: The nitro group (-NO₂) typically exhibits strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹, consistent with methyl 2-nitrobenzoate .
  • Molecular Weight: Estimated at ~317.7 g/mol (C₁₇H₁₀ClNO₄), comparable to lactofen (461.8 g/mol) but less complex .

Degradation Pathways

Nitrobenzoate derivatives are often recalcitrant due to the nitro group’s electron-withdrawing effects. highlights bacterial degradation of 2-nitrobenzoate via anthranilate pathways, but the naphthyl group in this compound may hinder enzymatic cleavage, prolonging environmental persistence .

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